molecular formula C18H23NO3S B13461545 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecan-12-one

Cat. No.: B13461545
M. Wt: 333.4 g/mol
InChI Key: HDZHVLSTBKHKGE-UHFFFAOYSA-N
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Description

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one is a complex organic compound characterized by its unique structure, which includes a sulfonyl group and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one typically involves multiple steps. One common approach is the condensation of 4-methylbenzenesulfonyl hydrazide with a suitable ketone or aldehyde under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as Lewis acids or bases to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group typically yields sulfone derivatives, while reduction can produce sulfoxides or thiols .

Scientific Research Applications

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The spirocyclic framework provides structural rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5{5}.2{4}]dodecan-12-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

8-(4-methylphenyl)sulfonyl-8-azadispiro[3.0.55.24]dodecan-12-one

InChI

InChI=1S/C18H23NO3S/c1-14-3-5-15(6-4-14)23(21,22)19-11-9-17(10-12-19)13-16(20)18(17)7-2-8-18/h3-6H,2,7-13H2,1H3

InChI Key

HDZHVLSTBKHKGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C34CCC4

Origin of Product

United States

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